molecular formula C11H12F2O2S B14064148 1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one

1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one

Cat. No.: B14064148
M. Wt: 246.28 g/mol
InChI Key: NKRMKMGMFRFZBW-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one is a chemical compound with the molecular formula C11H12F2O2S It is characterized by the presence of difluoromethoxy and methylthio groups attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one typically involves the introduction of difluoromethoxy and methylthio groups onto a phenyl ring, followed by the addition of a propan-2-one moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group on the phenyl ring with a difluoromethoxy or methylthio group.

    Friedel-Crafts acylation: This method involves the acylation of the phenyl ring with a propan-2-one moiety using a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy and methylthio groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The propan-2-one moiety can also play a role in its chemical behavior and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one
  • 1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one
  • 1-(2-(Difluoromethoxy)-4-(methylthio)phenyl)propan-2-one

Uniqueness

1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one is unique due to the specific positioning of the difluoromethoxy and methylthio groups on the phenyl ring. This positioning can influence its chemical properties and reactivity compared to similar compounds with different substitution patterns.

Properties

Molecular Formula

C11H12F2O2S

Molecular Weight

246.28 g/mol

IUPAC Name

1-[2-(difluoromethoxy)-3-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H12F2O2S/c1-7(14)6-8-4-3-5-9(16-2)10(8)15-11(12)13/h3-5,11H,6H2,1-2H3

InChI Key

NKRMKMGMFRFZBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)SC)OC(F)F

Origin of Product

United States

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